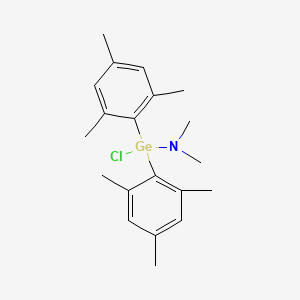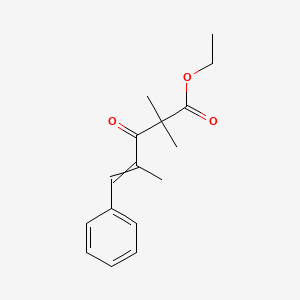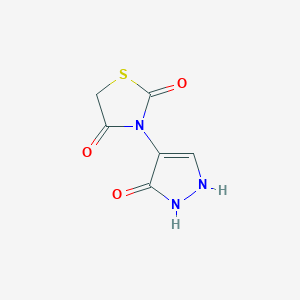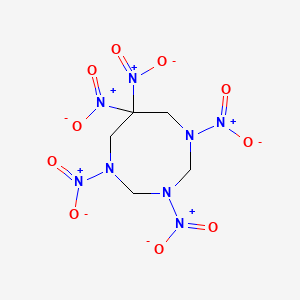![molecular formula C10H9F3O4S B12582995 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 647856-25-5](/img/structure/B12582995.png)
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3,4-Dimetoxi-5-[(trifluorometil)sulfanil]benzoico es un compuesto orgánico con la fórmula molecular C10H9F3O4S. Este compuesto se caracteriza por la presencia de grupos metoxi en las posiciones 3 y 4, y un grupo trifluorometilsulfanil en la posición 5 del anillo del ácido benzoico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 3,4-Dimetoxi-5-[(trifluorometil)sulfanil]benzoico generalmente implica la introducción de grupos metoxi y un grupo trifluorometilsulfanil en un núcleo de ácido benzoico. Un método común implica el uso de reacciones de sustitución electrofílica aromática para introducir estos grupos funcionales en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de catalizadores y solventes específicos para asegurar un alto rendimiento y pureza del producto final.
Métodos de Producción Industrial: En un entorno industrial, la producción de ácido 3,4-Dimetoxi-5-[(trifluorometil)sulfanil]benzoico puede implicar reacciones por lotes a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más el proceso de producción, asegurando una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 3,4-Dimetoxi-5-[(trifluorometil)sulfanil]benzoico experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi pueden oxidarse para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo trifluorometilsulfanil puede reducirse a un grupo trifluorometil.
Sustitución: Los grupos metoxi pueden sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica aromática.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio.
Sustitución: Nucleófilos como metóxido de sodio (NaOCH3) o etóxido de sodio (NaOEt) en solventes apróticos polares.
Principales Productos Formados:
Oxidación: Formación de 3,4-dimetoxi-5-[(trifluorometil)sulfanil]benzaldehído o ácido 3,4-dimetoxi-5-[(trifluorometil)sulfanil]benzoico.
Reducción: Formación de ácido 3,4-dimetoxi-5-(trifluorometil)benzoico.
Sustitución: Formación de varios ácidos benzoicos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 3,4-Dimetoxi-5-[(trifluorometil)sulfanil]benzoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas y como un reactivo en varias reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 3,4-Dimetoxi-5-[(trifluorometil)sulfanil]benzoico implica su interacción con objetivos y vías moleculares específicas. Los grupos metoxi y trifluorometilsulfanil contribuyen a su reactividad y capacidad para formar complejos estables con moléculas biológicas. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a sus efectos biológicos observados.
Compuestos Similares:
Ácido 3,4-Dimetoxibenzoico: Carece del grupo trifluorometilsulfanil, lo que da como resultado diferentes propiedades químicas y biológicas.
Ácido 4-(Trifluorometil)benzoico: Carece de los grupos metoxi, lo que lleva a variaciones en la reactividad y las aplicaciones.
Singularidad: El ácido 3,4-Dimetoxi-5-[(trifluorometil)sulfanil]benzoico es único debido a la combinación de grupos metoxi y trifluorometilsulfanil en el núcleo del ácido benzoico.
Comparación Con Compuestos Similares
3,4-Dimethoxybenzoic acid: Lacks the trifluoromethylsulfanyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzoic acid: Lacks the methoxy groups, leading to variations in reactivity and applications.
Uniqueness: 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the combination of methoxy and trifluoromethylsulfanyl groups on the benzoic acid core
Propiedades
Número CAS |
647856-25-5 |
|---|---|
Fórmula molecular |
C10H9F3O4S |
Peso molecular |
282.24 g/mol |
Nombre IUPAC |
3,4-dimethoxy-5-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C10H9F3O4S/c1-16-6-3-5(9(14)15)4-7(8(6)17-2)18-10(11,12)13/h3-4H,1-2H3,(H,14,15) |
Clave InChI |
KTXAMEYSBSJWGR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C(=O)O)SC(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582921.png)

![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12582929.png)


![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)


![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)

methylidene}hydrazinyl)pyrazine](/img/structure/B12582974.png)
![Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B12582985.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
